1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea 1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10807467
InChI: InChI=1S/C16H19N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19,20)
SMILES: C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Molecular Formula: C16H19N3OS
Molecular Weight: 301.4 g/mol

1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea

CAS No.:

Cat. No.: VC10807467

Molecular Formula: C16H19N3OS

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea -

Specification

Molecular Formula C16H19N3OS
Molecular Weight 301.4 g/mol
IUPAC Name 1-cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea
Standard InChI InChI=1S/C16H19N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19,20)
Standard InChI Key WNVNFGAEDRKGMG-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Canonical SMILES C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

1-Cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea features a urea core (-NHCONH-) bridged between a cyclohexyl group and a 4-phenyl-1,3-thiazol-2-yl substituent. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is substituted at the 4-position with a phenyl group, enhancing aromaticity and potential π-π stacking interactions. The cyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility and membrane permeability.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₁₆H₁₈N₃OS, with a molecular weight of 300.40 g/mol. This aligns with analogues such as 1-cyclohexyl-3-(4-methylphenyl)urea (C₁₄H₂₀N₂O, MW 232.32 g/mol) , adjusted for the additional phenylthiazole moiety.

Synthetic Methodologies

The synthesis of 1-cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea can be inferred from established routes for urea-thiazole hybrids. Two primary strategies are plausible:

Hantzsch Thiazole Synthesis

  • Thiazole Formation: Reacting a thioamide (e.g., cyclohexylthioamide) with 2-bromo-4-phenylacetophenone under Hantzsch conditions forms the 4-phenylthiazole core .

  • Urea Coupling: The resulting 2-aminothiazole intermediate is treated with cyclohexyl isocyanate in the presence of a base (e.g., triethylamine) to yield the final urea derivative .

Example Reaction Scheme:

Thioamide+2-Bromo-4-phenylacetophenone4-Phenylthiazol-2-amineCyclohexyl IsocyanateTarget Compound\text{Thioamide} + \text{2-Bromo-4-phenylacetophenone} \rightarrow \text{4-Phenylthiazol-2-amine} \xrightarrow{\text{Cyclohexyl Isocyanate}} \text{Target Compound}

Alternative Pathway via Protected Intermediates

A modified approach involves Boc-protected amines, as demonstrated in the synthesis of antitrypanosomal urea derivatives :

  • Protect 3-aminopropionitrile with di-tert-butyl dicarbonate.

  • Convert to thioamide using NaHS/MgCl₂.

  • Perform thiazole ring closure with 2-bromo-4-phenylacetophenone.

  • Deprotect and react with cyclohexyl isocyanate.

This method improves yield by minimizing side reactions during urea formation .

Biological Activities and Mechanisms

While direct biological data for 1-cyclohexyl-3-(4-phenyl-1,3-thiazol-2-yl)urea are lacking, structurally related compounds exhibit pronounced bioactivity:

Antitrypanosomal Activity

Urea-thiazole analogues, such as 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, show remarkable potency against Trypanosoma brucei rhodesiense (IC₅₀ = 9 nM) . The urea moiety facilitates hydrogen bonding with parasitic enzymes, while the thiazole and aryl groups enhance membrane penetration .

Table 1: Activity of Selected Urea-Thiazole Analogues

CompoundIC₅₀ (μM)Selectivity Index (L6 Cells)
Piperidinyl-3-fluorophenyl0.00916,900
Cyclohexyl-4-chlorophenyl13.37.0
Thiophenyl-2-fluorophenyl0.177230

Data adapted from .

Enzyme Inhibition

Substituted ureas in WO2005087215A1 act as aspartyl protease inhibitors, with Ki values in the nanomolar range . The cyclohexyl group likely occupies hydrophobic pockets in the enzyme active site .

Structure-Activity Relationships (SAR)

Key SAR insights from analogues include:

  • Cyclohexyl vs. Acyclic Groups: Cyclohexyl substituents improve metabolic stability compared to linear alkyl chains .

  • Thiazole Substitution: Electron-withdrawing groups (e.g., -F, -Cl) at the thiazole 4-position enhance potency against T. brucei .

  • Urea Linker: N,N′-disubstituted ureas show higher selectivity than monosubstituted derivatives .

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